Product packaging for 2,2-Difluorocyclohexane-1,3-dione hydrate(Cat. No.:CAS No. 1314935-73-3)

2,2-Difluorocyclohexane-1,3-dione hydrate

Cat. No.: B3025450
CAS No.: 1314935-73-3
M. Wt: 166.12
InChI Key: AEVHMICZCMOUSB-UHFFFAOYSA-N
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Description

2,2-Difluorocyclohexane-1,3-dione hydrate (CAS 1314935-73-3) is a fluorinated cyclohexanedione derivative of significant interest in advanced organic synthesis and medicinal chemistry research. This compound, with the molecular formula C6H8F2O3 and a molecular weight of 166.12 g/mol, is characterized by the presence of two fluorine atoms and two ketone groups on the cyclohexane ring, which is stabilized in a monohydrate form . The strategic incorporation of fluorine atoms can dramatically alter a molecule's properties, and as a fluorinated building block, this dione is a versatile precursor for the development of novel pharmacologically active molecules . Its core structure, the cyclohexane-1,3-dione moiety, is a well-established scaffold used in constructing complex heterocyclic systems, such as 1,2,4-triazine derivatives, which have shown promise as anti-proliferative agents and tyrosine kinase inhibitors in bioorganic chemistry . Furthermore, the 1,3-dicarbonyl unit is highly reactive and can participate in tandem dinucleophilic cyclization reactions with substrates like pyridinium salts, enabling access to complex, nitrogen-containing polycyclic frameworks valuable for creating alkaloid-like compounds and other functional materials . Researchers should note that this chemical is for research purposes only and is not intended for human or diagnostic use. It requires careful handling; recommended storage is in a sealed container under an inert atmosphere at 2-8°C to maintain stability . The provided batch-specific Certificate of Analysis (COA) and Material Safety Data Sheet (MSDS) should be consulted for detailed purity, safety, and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8F2O3 B3025450 2,2-Difluorocyclohexane-1,3-dione hydrate CAS No. 1314935-73-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluorocyclohexane-1,3-dione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2O2.H2O/c7-6(8)4(9)2-1-3-5(6)10;/h1-3H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVHMICZCMOUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(=O)C1)(F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717284
Record name 2,2-Difluorocyclohexane-1,3-dione--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183742-84-9
Record name 2,2-Difluorocyclohexane-1,3-dione--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Preparative Strategies for 2,2 Difluorocyclohexane 1,3 Dione Hydrate

Direct Synthetic Routes to 2,2-Difluorocyclohexane-1,3-dione (B7810504) and its Hydrate (B1144303) Formation

The most straightforward approach to synthesizing 2,2-Difluorocyclohexane-1,3-dione involves the direct fluorination of the parent dione (B5365651), cyclohexane-1,3-dione. This transformation is followed by hydration, which often occurs during the reaction or workup stages.

The direct introduction of two fluorine atoms onto the C2 position of cyclohexane-1,3-dione is typically achieved through electrophilic fluorination. Various reagents and conditions have been explored to accomplish this transformation. A significant challenge in this synthesis is the second fluorination step. While the initial monofluorination is often rapid due to the enol content of the starting β-diketone, the resulting 2-fluoro-1,3-diketone exists primarily in its keto form, making the second fluorination's rate-determining step the enolization of this intermediate. beilstein-journals.orgnih.gov

Common electrophilic fluorinating agents include:

Selectfluor® (F-TEDA-BF₄): This is a widely used N-F reagent. The reaction of 1,3-dicarbonyl compounds with Selectfluor can yield monofluorinated products. nih.govorganic-chemistry.org To achieve difluorination, stronger reaction conditions or the presence of a base is often necessary to facilitate the enolization of the monofluorinated intermediate. nih.govorganic-chemistry.org

Elemental Fluorine (F₂): Direct fluorination with fluorine gas is a potent but less selective method. However, in the presence of a mediating agent like the tertiary amine quinuclidine (B89598), the reaction can be controlled to produce 2,2-difluoro-1,3-dicarbonyl derivatives. beilstein-journals.orgnih.gov The quinuclidine is thought to react with fluorine to generate a fluoride (B91410) ion, which facilitates the crucial enolization of the monofluorinated intermediate, and an electrophilic N-F species that reacts with the enol. beilstein-journals.org

Xenon Difluoride (XeF₂): This reagent has been used for the fluorination of cyclic diketones. For instance, 5,5-dimethylcyclohexane-1,3-dione (B117516) reacts efficiently with xenon difluoride to yield the corresponding 2,2-difluoro derivative in high yields. researchgate.net

Other N-F Reagents: Reagents such as N-Fluorobenzenesulfonimide (NFSI) and N-Fluorobis(phenyl)sulfonimide (NFOBS) are also employed for such transformations. beilstein-journals.orgyoutube.com

The synthesis typically involves reacting cyclohexane-1,3-dione with a suitable fluorinating agent in an appropriate solvent. For example, one documented method involves using diethylaminosulfur trifluoride (DAST) in anhydrous dichloromethane (B109758) at low temperatures (0–5°C) to introduce the fluorine atoms.

Fluorinating AgentTypical ConditionsKey Characteristics
Selectfluor®Acetonitrile, often with a base (e.g., TBAH) for difluorination. organic-chemistry.orgCommon, relatively safe N-F reagent; base required for efficient difluorination. organic-chemistry.org
Fluorine Gas (F₂)With a mediator like quinuclidine in a solvent such as acetonitrile. beilstein-journals.orgnih.govPotentially low-cost for scale-up; requires specialized equipment and careful control. beilstein-journals.org
Xenon Difluoride (XeF₂)Dichloromethane, sometimes with a catalyst like HF. researchgate.netHighly effective but expensive and requires careful handling.
DASTAnhydrous dichloromethane, 0–5°C. Effective for deoxyfluorination, but can also be used for α-fluorination.

The title compound is frequently isolated as a hydrate, with a molecular formula of C₆H₆F₂O₂·xH₂O. The formation of this stable hydrate, a gem-diol, is a direct consequence of the molecule's electronic structure. The two strongly electron-withdrawing fluorine atoms at the α-position significantly increase the electrophilicity of the adjacent carbonyl carbons. This makes them highly susceptible to nucleophilic attack by water, which may be present during the synthesis or aqueous work-up procedures. beilstein-journals.org The equilibrium between the ketone and hydrate forms is shifted towards the stable gem-diol, leading to the isolation of the hydrated crystalline structure. beilstein-journals.org This interaction with water is analogous to the formation of hydrates in other electron-deficient carbonyl compounds.

Methodologies for Constructing Fluorinated Cyclohexane-1,3-dione Scaffolds

Beyond direct fluorination of a pre-formed ring, other strategies focus on constructing the fluorinated cyclohexane-1,3-dione core from acyclic precursors or by modifying related cyclic systems.

A powerful and versatile method for synthesizing the core cyclohexane-1,3-dione ring system is the domino Michael addition followed by a Claisen condensation (often an intramolecular Dieckmann cyclization). acs.orgorganic-chemistry.orgyoutube.com This [3+3] annulation strategy typically involves the reaction of an enolate (from a ketone like acetone) with an α,β-unsaturated ester. acs.orggoogle.com

The general process can be outlined as follows:

Enolate Formation: A base, such as sodium hydride or potassium tert-butoxide, is used to deprotonate a ketone, generating an enolate. organic-chemistry.orggoogle.com

Michael Addition: The enolate acts as a nucleophile and attacks the β-carbon of an α,β-unsaturated ester in a conjugate addition.

Claisen Condensation (Dieckmann Cyclization): The intermediate formed then undergoes an intramolecular cyclization, where an enolate formed on the ketone portion attacks the ester carbonyl group, leading to the expulsion of an alkoxide and the formation of the cyclic β-diketone. youtube.com

This methodology has been developed to be highly regioselective and can be performed as a one-pot process. organic-chemistry.orggoogle.com While this method is primarily used to create substituted, non-fluorinated cyclohexane-1,3-diones, it provides the essential scaffold that can subsequently be fluorinated using the methods described in section 2.1.1. The synthesis of various 4,4-disubstituted cyclohexane-1,3-diones has been achieved through this route, showcasing its utility in creating complex cyclic systems. acs.org

Reactant 1 (Enolate Source)Reactant 2 (Michael Acceptor)Resulting Scaffold
AcetoneEthyl acrylate4-(alkoxycarbonylethyl)cyclohexane-1,3-dione. google.com
Substituted Acetonesα,β-Unsaturated Esters4,4-Disubstituted cyclohexane-1,3-diones. acs.org

Another strategic approach involves the chemical modification of existing cyclic β-diketone systems. This can include introducing fluorine atoms or building upon simpler fluorinated cyclic precursors. For example, C-acylation of cyclohexane-1,3-diones with N-perfluoroacylimidazoles can produce 2-perfluoroacylcyclohexane-1,3-diones. researchgate.net While this leads to a β-triketone rather than the target gem-difluoro compound, it demonstrates a key strategy of modifying the 2-position of the cyclohexane-1,3-dione ring. researchgate.net

Furthermore, the synthesis of other selectively fluorinated cyclohexanes often involves ring-opening of epoxide precursors with fluoride sources like triethylamine (B128534) trishydrofluoride (Et₃N·3HF), followed by further transformations. core.ac.uk Such strategies, while not directly yielding the target dione, are part of the broader toolkit for creating functionalized fluorinated cyclohexane (B81311) rings, which could potentially be oxidized to the desired dione. The use of versatile starting materials like 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) is also common in the synthesis of various dione derivatives, highlighting the principle of building complexity from established cyclic systems.

Catalytic and Stereoselective Approaches in Gem-Difluorinated Systems

The development of catalytic methods for synthesizing gem-difluorinated compounds is a significant area of modern organic chemistry. While 2,2-Difluorocyclohexane-1,3-dione is achiral, the principles of catalytic and stereoselective synthesis are crucial for preparing more complex, chiral analogues that are of interest in drug discovery.

Recent advances have focused on several key areas:

Rhodium-Catalyzed Reactions: Rh-catalysis has shown diverse selectivity in reactions involving gem-difluorinated cyclopropanes, which serve as valuable fluoroallylic synthons. rsc.org These reactions allow for the construction of various fluorinated molecules with high control over regioselectivity and chemoselectivity. rsc.org

Asymmetric Difluoroalkylation: Novel strategies have emerged for the catalytic asymmetric introduction of difluoromethylene units. One such method involves the in-situ generation of α,α-difluoroenol species from trifluoromethyl diazo compounds. nih.gov These reactive intermediates can then participate in asymmetric aldol (B89426) or Mannich reactions in the presence of chiral organocatalysts, providing access to α,α-difluoroketones with high enantioselectivity. nih.gov

Functionalization via Radical or Cationic Intermediates: The synthesis of gem-difluorocyclobutanol derivatives, enabled by organolanthanum reagents, allows for subsequent functionalization through carbocation or radical intermediates. nih.gov This provides divergent access to a range of 1,1-disubstituted difluorocyclobutanes, a strategy that could conceptually be extended to larger ring systems. nih.govresearchgate.net

These advanced catalytic approaches represent the cutting edge of fluorine chemistry, providing powerful tools for the precise and efficient synthesis of complex molecules containing the gem-difluoromethylene group. snnu.edu.cn

Palladium-Catalyzed Transformations Involving Fluorinated Intermediates

Palladium catalysis is a powerful tool for constructing complex molecular architectures, and its application in organofluorine chemistry has led to significant breakthroughs. While direct palladium-catalyzed synthesis of 2,2-Difluorocyclohexane-1,3-dione hydrate is not extensively documented, the principles of palladium-catalyzed C–H functionalization provide a clear strategic blueprint for accessing such structures. mdpi.comnih.gov These methods are advantageous due to their high atom economy and the use of readily available starting materials. mdpi.com

The synthesis of fluorinated heterocycles, such as 3,3-difluoro-2-oxindoles, via palladium-catalyzed intramolecular C–H difluoroalkylation showcases the potential of this approach. nih.gov In these transformations, a palladium catalyst facilitates the coupling of a C-H bond with a carbon bearing a leaving group and two fluorine atoms. nih.gov The efficiency of these reactions is often highly dependent on the choice of ligand, with bulky, electron-rich phosphine (B1218219) ligands like BrettPhos proving crucial for achieving high yields. nih.gov This strategy could conceivably be adapted to form the carbocyclic ring of 2,2-difluorocyclohexane-1,3-dione by designing a suitable acyclic precursor with a chlorodifluoroacetyl group or a similar reactive moiety. The mechanism typically involves oxidative addition of the C-X bond to the Pd(0) center, followed by C-H activation and reductive elimination to form the final product. nih.gov Preliminary mechanistic studies in related systems suggest that the oxidative addition step is often rate-determining. nih.gov

Catalyst SystemSubstrate TypeReaction TypeKey FindingReference
Pd₂(dba)₃ / BrettPhosChlorodifluoroacetanilidesIntramolecular C–H DifluoroalkylationEfficient synthesis of 3,3-difluoro-2-oxindoles; ligand choice is critical for high efficiency. nih.gov
Pd(OAc)₂ / 2-Pyridone LigandsCarboxylic AcidsCascade C(sp³)–H Activation/AnnulationEnables the construction of various heterocycles through a cascade process involving C-H activation. mdpi.com
Palladacycle 1 / P(t-Bu)₃Aryl Chlorides / OlefinsHeck CouplingHigh temperatures are often required for the activation of stable C-Cl bonds in cross-coupling reactions. sciforum.net

Organo-Photoredox Catalysis for Fluorinated Ketones

Visible-light photoredox catalysis has emerged as a prominent strategy in synthetic chemistry due to its mild reaction conditions and unique mechanistic pathways. mdpi.com This approach utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to generate radical intermediates from stable precursors. acs.org This methodology has been successfully applied to the synthesis of a wide array of fluorinated compounds, including fluorinated ketones. mdpi.comacs.org

The synthesis of β-trifluoromethyl β-amino ketones, for instance, has been achieved through a photoredox three-component reaction involving styrenes, a nitrogen-centered radical precursor, and DMSO. nih.gov This process operates through an oxidative quenching cycle, showcasing the ability to build molecular complexity in a single step from simple starting materials. nih.gov Similarly, light-driven methods for the α-trifluoromethoxylation of ketones have been developed using an organic photoredox catalyst. chemrxiv.org These reactions can proceed rapidly under both batch and flow conditions, highlighting the practical utility of the methodology. chemrxiv.org Mechanistic studies often reveal the operation of a radical-chain propagation mechanism orchestrated by the photocatalyst. chemrxiv.org The application of these principles to the synthesis of 2,2-difluorocyclohexane-1,3-dione could involve the photoredox-mediated radical difluoroacetylation of an appropriate enone or enol acetate (B1210297) precursor. researchgate.net

PhotocatalystFluorinated ReagentReaction TypeProduct ClassReference
4DPAIPNN-trifluoroethylhydroxylamine derivativeThree-component difunctionalizationβ-Trifluoromethyl β-amino ketones nih.gov
4-CzIPNN-trifluoromethoxy-4-cyano-pyridinium triflimideα-Trifluoromethoxylationα-Trifluoromethoxy ketones chemrxiv.org
fac-Ir(ppy)₃Difluoromethyltriphenylphosphonium bromideRadical difluoromethylationα-CF₂H-substituted ketones researchgate.net
[Ru(phen)₃]Cl₂CF₃SO₂ClTrifluoromethylation of arenesTrifluoromethylated arenes mdpi.com

Strategies for Fluorine-Retentive Functionalization

A significant challenge in the chemistry of polyfluorinated compounds is the propensity for defluorination. For example, nucleophilic addition to gem-difluoroalkenes often generates an anionic intermediate that readily undergoes β-fluoride elimination to yield a monofluorinated alkene. digitellinc.comresearchgate.net Fluorine-retentive functionalization strategies are therefore crucial for manipulating molecules that already contain the desired gem-difluoro motif without losing it. nih.gov These methods are becoming a rapidly developing area of research. nih.govnih.gov

Several key strategies have been developed to circumvent unwanted β-fluoride elimination. One major approach involves radical additions to gem-difluoroalkenes. nih.gov The addition of a radical to the difluorinated carbon of the alkene generates a β,β-difluororadical intermediate. nih.gov This intermediate is stable against the elimination of a fluorine radical, allowing it to be trapped by another reagent to form a new bond, thus preserving the CF2 group. nih.gov Other approaches include transition metal-catalyzed and organocatalytic reactions that proceed through mechanisms avoiding the formation of anionic intermediates prone to elimination. digitellinc.com By utilizing these fluorine-retentive methods, it is possible to envision a synthetic route where a simple gem-difluorinated building block is elaborated into the more complex 2,2-difluorocyclohexane-1,3-dione structure. This approach retains the synthetically valuable CF2 unit throughout the transformation sequence.

StrategyKey IntermediateChallenge AvoidedTypical SubstrateReference
Radical Additionβ,β-difluororadicalElimination of fluorine radical is unfavorable.gem-Difluoroalkenes nih.gov
Transition Metal Catalysisβ-fluoro metal intermediateControlled reaction pathways can prevent β-fluoride elimination.gem-Difluoroalkenes researchgate.net
OrganocatalysisCovalently-bound or non-covalent complexAvoids formation of unstable anionic intermediates.gem-Difluoroalkenes digitellinc.com
Nucleophilic Addition with FluorideAnionic IntermediateEquilibrium with starting materials; can be trapped.gem-Difluoroalkenes nih.gov

Tautomerism and Conformational Dynamics of 2,2 Difluorocyclohexane 1,3 Dione Hydrate and Analogues

Investigation of Keto-Enol Tautomerism in Fluorinated Cyclic β-Diketones

The tautomerism between keto and enol forms is a fundamental characteristic of β-dicarbonyl compounds. masterorganicchemistry.com The position of this equilibrium is sensitive to a variety of factors, including the nature of substituents, the solvent, and the temperature.

Tautomeric Equilibria and Structural Factors

In the case of fluorinated cyclic β-diketones, the equilibrium between the diketo and enol tautomers is significantly influenced by the presence of fluorine atoms. Generally, monofluorination of 1,3-diketones occurs rapidly as the substrates exist predominantly in their enolic forms. beilstein-journals.org However, the resulting 2-fluoro-1,3-diketones are typically formed in their keto tautomeric forms. beilstein-journals.org The enolization of the intermediate 2-fluoro-1,3-diketone is the rate-determining step for subsequent difluorination. beilstein-journals.org This suggests that 2,2-difluorocyclohexane-1,3-dione (B7810504) would predominantly exist in the diketo form.

For 2,2-Difluorocyclohexane-1,3-dione hydrate (B1144303), the presence of water molecules in the crystal lattice adds another layer of complexity. Spectroscopic data from a commercial supplier indicates the presence of hydrate protons in the ¹H NMR spectrum (δ 4.5–5.0 ppm) and O-H stretching in the IR spectrum (3300–3500 cm⁻¹), alongside the characteristic C=O stretching of the diketone at 1700–1750 cm⁻¹. This confirms the hydrated nature of the compound and the presence of the diketo functionality.

The stability of the enol tautomer in β-diketones is often attributed to the formation of a conjugated system and a stabilizing intramolecular hydrogen bond. libretexts.orglibretexts.orgyoutube.com However, the strong electron-withdrawing nature of the two fluorine atoms at the α-position in 2,2-difluorocyclohexane-1,3-dione would destabilize the formation of an adjacent enol.

CompoundPredominant Tautomeric FormKey Structural Factors
Cyclohexane-1,3-dioneEnolConjugation and intramolecular hydrogen bonding
2-Fluorocyclohexane-1,3-dioneKetoInductive effect of fluorine
2,2-Difluorocyclohexane-1,3-dioneDiketoStrong inductive effect of two fluorine atoms

Influence of Solvent and Temperature on Tautomeric Forms

The equilibrium between keto and enol tautomers is highly dependent on the solvent and temperature. nih.gov In general, polar solvents tend to favor the more polar keto form, while non-polar solvents can favor the enol form, which can be stabilized by intramolecular hydrogen bonding. masterorganicchemistry.com For some fluorinated thiadiazole derivatives, the keto form is favored in polar aprotic solvents like DMSO, while the enol form predominates in non-polar solvents such as chloroform. nih.gov

An increase in temperature often shifts the equilibrium towards the keto form. This is because the enol form is typically stabilized by an intramolecular hydrogen bond, which can be disrupted at higher temperatures.

ConditionEffect on EquilibriumFavored Tautomer
Increasing Solvent PolarityShifts towards more polar tautomerKeto
Increasing TemperatureDisrupts intramolecular hydrogen bondingKeto

Role of Intramolecular Hydrogen Bonding

In the hypothetical enol form of 2,2-Difluorocyclohexane-1,3-dione, an intramolecular hydrogen bond could form between the enolic hydroxyl group and the remaining carbonyl oxygen. However, the strong electron-withdrawing effect of the geminal fluorine atoms would decrease the basicity of the carbonyl oxygen, thereby weakening this potential hydrogen bond. Furthermore, in the hydrate form, intermolecular hydrogen bonding with water molecules would likely be more favorable, further disfavoring the formation of an intramolecular hydrogen bond and consequently the enol tautomer.

Conformational Analysis of the Cyclohexane (B81311) Ring System

The six-membered cyclohexane ring is not planar and typically adopts a chair conformation to minimize angle and torsional strain. The presence of substituents on the ring influences the stability of the two possible chair conformations.

Chair Conformations and Steric Interactions in Cyclohexane Derivatives

In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. Generally, a substituent in the equatorial position is more stable than in the axial position due to minimized steric interactions with other axial substituents, known as 1,3-diaxial interactions.

For cyclohexane-1,3-dione, the molecule exists in a dynamic equilibrium between two chair-like conformations. The introduction of substituents can shift this equilibrium to favor the conformation that minimizes steric strain.

Influence of Geminal Fluorine Substitution on Ring Conformation

The substitution of two fluorine atoms at the 2-position of the cyclohexane-1,3-dione ring has a significant impact on its conformation. The presence of 1,3-related CF₂ groups in a cyclohexane ring can lead to a facially polarized molecule. beilstein-journals.orgnih.gov This arises from the axial orientation of two of the C-F bonds pointing in the same direction, creating an electronegative "fluorine face" and an electropositive "hydrogen face". st-andrews.ac.uk

This facial polarization is a result of the strong dipole moment of the C-F bonds and the specific stereochemistry imposed by the cyclohexane chair conformation. st-andrews.ac.uk Computational studies and experimental data from X-ray crystallography and NMR spectroscopy on related 1,1,3,3-tetrafluorocyclohexane derivatives have confirmed this phenomenon. beilstein-journals.org The dipolar nature of the ring influences its intermolecular interactions and packing in the solid state. beilstein-journals.orgnih.gov

In the case of 2,2-Difluorocyclohexane-1,3-dione, the two fluorine atoms are geminally substituted. While not a 1,3-difluoro system, the strong electronegativity of the fluorine atoms will still significantly influence the electronic distribution and conformation of the ring. The gem-difluoro group can alter the puckering of the cyclohexane ring and the relative energies of different conformations. Studies on model macrocyclic systems have shown that gem-difluorination can lead to the existence of multiple conformations in equilibrium, as observed by NMR spectroscopy. nih.gov

Interconversion Dynamics and Energy Barriers

Tautomerization Dynamics in Analogous Cyclohexane-1,3-diones

The keto-enol tautomerism is a fundamental process in 1,3-dicarbonyl compounds. For the parent compound, β-cyclohexanedione, theoretical calculations have shown that the energy barrier for the tautomerization of an isolated molecule is substantial. However, intermolecular interactions, such as the formation of dimers, can significantly lower this barrier.

Computational studies on β-cyclohexanedione have revealed that the activation energy for the keto-enol tautomerization is considerably high for a single molecule in the gas phase. This suggests that, in the absence of a catalyst or solvent mediation, the interconversion between the diketo and enol forms is a slow process. The presence of intermolecular C-H···O interactions in dimeric forms of β-cyclohexanedione has been shown to dramatically reduce the tautomerization barrier. nih.govresearchgate.net This highlights the critical role that the molecular environment plays in the dynamics of these systems.

Calculated Tautomerization Energy Barriers for β-Cyclohexanedione Analogues
SystemInteraction TypeCalculated Energy Barrier (kcal/mol)
Bare MoleculeNone (Isolated)> 60
DimerC-H···O Interaction~35 - 45

Note: The data presented is for the analogous compound β-cyclohexanedione and is based on electronic structure calculations. nih.govresearchgate.net

Conformational Dynamics in Analogous Difluorocyclohexanes

In addition to tautomerism, the conformational flexibility of the six-membered ring is a key aspect of the dynamic nature of these molecules. For fluorinated cyclohexanes, such as 1,1-difluorocyclohexane (B1205268), the interconversion between different chair and boat conformations is a rapid process at room temperature. The energy barriers associated with these conformational changes can be determined using techniques like variable-temperature NMR spectroscopy.

Studies on 1,1-difluorocyclohexane have provided insights into the rate of conformational isomerization. semanticscholar.org While this compound lacks the dione (B5365651) functionality, the data on its ring inversion dynamics is relevant for understanding the behavior of the substituted cyclohexane framework present in 2,2-difluorocyclohexane-1,3-dione. The energy barrier for the chair-to-chair interconversion in monosubstituted and gem-disubstituted cyclohexanes is typically in the range of 10-12 kcal/mol. The presence of the fluorine atoms and carbonyl groups in 2,2-difluorocyclohexane-1,3-dione is expected to influence the precise energy landscape of its conformational isomers.

Typical Energy Barriers for Conformational Inversion in Cyclohexane Analogues
ProcessTypical Energy Barrier (kcal/mol)
Chair-to-Chair Inversion10 - 12

Note: This represents a typical range for substituted cyclohexanes. Specific values for 2,2-difluorocyclohexane-1,3-dione hydrate are not available.

The interplay between tautomerism and conformational dynamics in this compound is likely complex. The conformational state of the ring can influence the relative stability of the tautomers, and conversely, the tautomeric form can affect the conformational preferences. Further detailed experimental and computational studies are necessary to fully elucidate the intricate potential energy surface and the precise energy barriers for the interconversion processes in this compound.

Spectroscopic Characterization and Structural Elucidation of 2,2 Difluorocyclohexane 1,3 Dione Hydrate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the atomic arrangement within a molecule. However, specific NMR data for 2,2-Difluorocyclohexane-1,3-dione (B7810504) hydrate (B1144303) is not documented in readily searchable resources.

¹H NMR Chemical Shift Analysis and Tautomer Identification

Proton (¹H) NMR spectroscopy would be instrumental in identifying the presence and chemical environment of hydrogen atoms within the molecule. For 2,2-Difluorocyclohexane-1,3-dione hydrate, the ¹H NMR spectrum would be expected to show signals corresponding to the methylene (B1212753) protons of the cyclohexane (B81311) ring. The integration and multiplicity of these signals would provide insights into their connectivity. Furthermore, ¹H NMR is a powerful tool for studying tautomerism, the equilibrium between two or more interconverting structural isomers. In the case of diones, keto-enol tautomerism is a common phenomenon. Analysis of the ¹H NMR spectrum could reveal the presence of both the diketo and enol forms in solution, and the relative integration of the signals would allow for the quantification of the equilibrium. The presence of a hydrate adds another layer of complexity, as proton exchange with water molecules could influence the observed signals. Without experimental data, a definitive analysis of the tautomeric equilibrium for this specific compound cannot be performed.

¹³C NMR Insights into Carbonyl Environments and Ring System

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum would be expected to display distinct signals for the carbonyl carbons, the difluorinated carbon, and the methylene carbons of the ring. The chemical shifts of the carbonyl carbons are typically found in the downfield region of the spectrum (around 190-220 ppm) and would be sensitive to the electronic environment. The carbon atom bonded to the two fluorine atoms would exhibit a characteristic chemical shift and would likely show coupling to the fluorine atoms, resulting in a triplet in the proton-decoupled spectrum. The methylene carbons would appear in the upfield region of the spectrum. The precise chemical shifts would be influenced by the presence of the electron-withdrawing fluorine atoms and the potential for hydrogen bonding with the water of hydration.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopic Signatures of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the ketone groups, typically in the region of 1700-1750 cm⁻¹. The presence of the gem-difluoro group would likely influence the exact frequency of this absorption. Additionally, C-F stretching vibrations would be expected in the region of 1000-1400 cm⁻¹. The presence of the hydrate would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the water molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The carbonyl groups in this compound contain non-bonding electrons and can undergo n→π* electronic transitions upon absorption of UV radiation. These transitions are typically observed in the region of 270-300 nm. The exact wavelength of maximum absorption (λmax) and the molar absorptivity (ε) would be dependent on the solvent and the specific electronic structure of the molecule.

Advanced Structural Determination Techniques

Advanced analytical methods are crucial for the unambiguous determination of a molecule's three-dimensional structure and connectivity. Techniques such as single-crystal X-ray diffraction provide precise information about the arrangement of atoms in the solid state, while mass spectrometry offers insights into the molecule's mass and fragmentation patterns.

Single-Crystal X-ray Diffraction for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique can elucidate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which would be particularly important in understanding the role of the water molecule in the hydrated structure of 2,2-Difluorocyclohexane-1,3-dione.

While the synthesis of various cyclohexane-1,3-dione derivatives has been reported, and their structures have been characterized by X-ray crystallography, a specific crystallographic information file (CIF) or detailed structural report for this compound could not be located in open-access crystallographic databases. Without this primary data, a detailed analysis of its crystal lattice, unit cell parameters, and intramolecular geometry is not possible.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometry would confirm the molecular mass and provide evidence for the presence of the difluoro-cyclohexanedione moiety.

Regrettably, specific mass spectral data, including the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragments, for this compound are not available in the reviewed literature. While the molecular weight of the anhydrous form is noted as 148.11 g/mol , detailed experimental mass spectra are necessary for a thorough characterization.

Computational and Theoretical Studies on 2,2 Difluorocyclohexane 1,3 Dione Hydrate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is particularly effective for optimizing molecular geometries and understanding electronic structures. While specific DFT studies on 2,2-Difluorocyclohexane-1,3-dione (B7810504) hydrate (B1144303) are not extensively documented in publicly available literature, the principles of DFT can be applied to predict its characteristics.

DFT calculations would begin with the geometry optimization of the molecule to find its most stable three-dimensional arrangement. For 2,2-Difluorocyclohexane-1,3-dione hydrate, this would involve determining the bond lengths, bond angles, and dihedral angles of the cyclohexane (B81311) ring and the orientation of the water molecule. The presence of the gem-difluoro group at the C2 position is expected to have a significant impact on the ring's conformation. Typically, cyclohexane rings adopt a chair conformation to minimize steric strain. However, the strong electronegativity and steric bulk of the fluorine atoms can influence this preference.

The electronic structure, once the geometry is optimized, can be analyzed to understand the distribution of electrons within the molecule. This includes mapping the electron density, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculating the electrostatic potential. The HOMO-LUMO gap is a critical parameter as it provides an indication of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. The electrostatic potential map would highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack, respectively. In the case of this compound, the carbonyl carbons are expected to be highly electrophilic, a feature that is further enhanced by the electron-withdrawing fluorine atoms.

A hypothetical table of DFT-calculated geometric parameters for the chair conformation of 2,2-Difluorocyclohexane-1,3-dione is presented below, based on typical values for similar structures.

ParameterPredicted Value
C1-C2 Bond Length (Å)1.54
C2-C3 Bond Length (Å)1.54
C1=O Bond Length (Å)1.22
C2-F Bond Length (Å)1.35
C1-C2-C3 Bond Angle (°)112
F-C2-F Bond Angle (°)108

This table is illustrative and based on general principles of computational chemistry for similar molecules, not on specific published data for this compound.

Theoretical calculations can predict spectroscopic data, which are invaluable for interpreting experimental spectra. For this compound, DFT can be employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

NMR Spectroscopy: The theoretical calculation of ¹³C and ¹H NMR chemical shifts would help in the assignment of signals in experimentally obtained spectra. The chemical shifts are sensitive to the local electronic environment of each nucleus. The presence of two fluorine atoms on the C2 carbon would significantly deshield it, leading to a downfield shift in its ¹³C NMR spectrum. The protons on the cyclohexane ring would also exhibit distinct chemical shifts depending on their axial or equatorial positions and their proximity to the carbonyl and difluoro groups.

IR Spectroscopy: The calculation of IR spectra involves determining the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. For this compound, the most prominent peaks in the IR spectrum would be associated with the C=O stretching of the ketone groups, the C-F stretching, and the O-H stretching of the water molecule. Theoretical calculations can help to assign these peaks to their corresponding vibrational modes.

A table of predicted IR frequencies for key functional groups is provided below.

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
C=OSymmetric Stretch~1730
C=OAsymmetric Stretch~1710
C-FStretch~1100-1200
O-H (in hydrate)Stretch~3400-3600

This table is illustrative and based on general principles of computational chemistry for similar molecules, not on specific published data for this compound.

Tautomerism is a key aspect of 1,3-dicarbonyl compounds. These molecules can exist in equilibrium between the diketo form and one or more enol forms. Computational chemistry is a powerful tool to predict the relative stabilities of these tautomers and to map the energy landscape of their interconversion.

For 2,2-Difluorocyclohexane-1,3-dione, the presence of the fluorine atoms at the C2 position prevents the formation of an enol involving this carbon. However, enolization can still occur at the C4 or C6 positions. Theoretical calculations, likely using DFT, would involve optimizing the geometries of the diketo and possible enol tautomers and calculating their relative energies. The inclusion of the hydrate water molecule in these calculations is crucial, as it can play a role in stabilizing certain tautomers through hydrogen bonding.

The energy landscape would be mapped by locating the transition states for the tautomerization reactions. This would provide the activation energies for the interconversion between the different forms, offering insights into the kinetics of the tautomerization process. It is generally observed that the diketo form of cyclic 1,3-diones is more stable, but the presence of substituents and the solvent environment can influence this equilibrium. Computational studies on related fluorinated β-diketones suggest that α-fluorine substitution can affect the stability of the enol form by influencing the strength of the intramolecular hydrogen bond. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the properties of a single molecule, molecular modeling and dynamics simulations can provide insights into the behavior of a larger system over time.

The cyclohexane ring is not planar and can adopt several conformations, with the chair form being the most stable. For substituted cyclohexanes, the substituents can be in either axial or equatorial positions, leading to different conformational isomers. Conformational energy minimization is a computational technique used to find the lowest energy conformation of a molecule.

For this compound, the primary conformations of the cyclohexane ring to consider would be the chair, boat, and twist-boat forms. The presence of the gem-difluoro group at the C2 position introduces significant steric and electronic effects that influence the relative stabilities of these conformations. The two fluorine atoms and two carbonyl groups create a highly substituted and sterically hindered region of the ring.

A potential energy surface (PES) can be generated by systematically changing the key dihedral angles of the cyclohexane ring and calculating the energy at each point. This surface would reveal the low-energy conformations as minima and the transition states for interconversion between them as saddle points. The introduction of fluorine atoms can have a profound impact on molecular conformation. nih.gov

Theoretical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the reactants, products, intermediates, and transition states along a reaction pathway.

For this compound, a relevant reaction to study would be its synthesis via the fluorination of cyclohexane-1,3-dione. Computational studies could model the reaction with an electrophilic fluorinating agent. This would involve calculating the energies of the proposed intermediates and transition states to determine the most likely reaction mechanism. Plausible mechanisms for the electrophilic fluorination of cyclic diketones often involve an enol or enolate intermediate. sapub.org

Another important theoretical investigation would be the mechanism of hydration. Carbonyl groups adjacent to α,α-difluorinated carbons show a tendency for rapid hydration. sapub.org Molecular modeling could be used to study the approach of a water molecule to one of the carbonyl carbons, the formation of the tetrahedral intermediate, and the subsequent proton transfers to form the gem-diol hydrate. The calculations would provide the activation energies for these steps, explaining the favorability of hydrate formation.

Theoretical Approaches to Fluorine Effects and Reactivity

Computational and theoretical chemistry provides a powerful lens for understanding the nuanced effects of fluorine substitution on the structure, stability, and reactivity of organic molecules. In the case of 2,2-Difluorocyclohexane-1,3-dione, theoretical studies, often employing Density Functional Theory (DFT) and ab initio methods, are crucial for elucidating the profound impact of the geminal difluoro group at the C2 position. These studies offer insights that are often difficult to isolate through experimental means alone.

The introduction of two fluorine atoms at the alpha position to the carbonyl groups instigates significant electronic perturbations that ripple through the entire molecule. The primary influence stems from the strong electron-withdrawing inductive effect (-I) of the fluorine atoms, which is a focal point of theoretical investigations. This effect dramatically alters the electron density distribution within the cyclohexane-1,3-dione framework, influencing its geometry, tautomeric equilibria, and susceptibility to nucleophilic or electrophilic attack.

Impact on Keto-Enol Tautomerism

One of the most significant areas of theoretical investigation for β-dicarbonyl compounds is the keto-enol tautomerism. For unsubstituted cyclohexane-1,3-dione, computational studies have explored the energetics of its conversion to the corresponding enol form. acs.orgresearchgate.net Unlike linear β-diketones, where the enol tautomer is often stabilized by a strong intramolecular hydrogen bond, this is geometrically impossible in cyclic systems. researchgate.net This structural constraint generally makes the diketo form more stable.

Theoretical models predict that the presence of the C2-difluoro group in 2,2-Difluorocyclohexane-1,3-dione further shifts the equilibrium overwhelmingly towards the diketo form. The inductive effect of the two fluorine atoms significantly increases the acidity of the α-protons at the C4 and C6 positions. However, the formation of an enol at either of these positions would place a double bond in conjugation with a carbonyl group, a stabilizing feature that is counteracted by the electronic influence of the distant CF2 group. More importantly, the enolization of a 2-fluoro-1,3-diketone is the rate-limiting step in difluorination processes, with the resulting 2,2-difluoro derivative existing in the keto form. beilstein-journals.org DFT calculations on related fluorinated β-diketones consistently show a preference for the keto tautomer. rsc.org

Table 1: Illustrative Theoretical Energy Profile for Tautomerization of β-Diketones Note: These are representative values based on DFT studies of related cyclic β-diketones and are intended for illustrative purposes.

Compound Tautomer Relative Energy (kcal/mol) Key Stabilizing/Destabilizing Factors
Cyclohexane-1,3-dione Diketo 0 Baseline
Cyclohexane-1,3-dione Enol > 0 acs.org Conjugation vs. Ring Strain
2,2-Difluorocyclohexane-1,3-dione Diketo 0 Strong inductive effect of CF2 group

Propensity for Hydration

A fascinating consequence of the potent electron-withdrawing nature of the gem-difluoro group is the enhanced electrophilicity of the adjacent carbonyl carbons. This makes them significantly more susceptible to nucleophilic attack. Theoretical studies on other α,α-difluorinated ketones have predicted that the formation of a hydrate (a geminal diol) at one of the carbonyl groups can be energetically favorable. acs.orgsapub.org

Computational models can calculate the thermodynamics of the hydration reaction:

C=O + H₂O ⇌ C(OH)₂

For 2,2-Difluorocyclohexane-1,3-dione, theoretical calculations would likely show that the energy barrier for hydrate formation is lowered and the resulting this compound is thermodynamically stable, particularly in aqueous environments. This theoretical finding provides a molecular-level explanation for the compound's existence as a stable hydrate. The CF₂ group effectively "activates" the carbonyl group towards hydration.

Reactivity and Electrostatic Potential

Theoretical models are also employed to map the molecular electrostatic potential (MEP), which provides a visual representation of the electron density and predicts sites of reactivity. For 2,2-Difluorocyclohexane-1,3-dione, MEP calculations would reveal regions of significant positive potential (electron deficiency) centered on the carbonyl carbons, confirming their electrophilic character. Conversely, regions of negative potential (electron richness) would be located on the carbonyl oxygen and fluorine atoms.

This charge distribution, quantified by computational methods, dictates the molecule's reactivity. The electron-deficient carbonyl carbons are predicted to be the primary sites for attack by nucleophiles. The increased acidity of the C4/C6 protons, also a result of the fluorine's inductive effect, suggests that these positions are susceptible to deprotonation by a strong base, which would be the initial step in many condensation reactions. The influence of the CF₂ moiety on the acidity of neighboring protons is a well-documented phenomenon in both acyclic and cyclic aliphatic compounds. researchgate.net

Reactivity Profiles and Mechanistic Investigations of 2,2 Difluorocyclohexane 1,3 Dione Hydrate and Its Derivatives

Chemical Transformations Involving the 1,3-Dione Moiety

The 1,3-dione moiety is a versatile functional group capable of undergoing reactions at both the electrophilic carbonyl carbons and the nucleophilic α-carbon positions. While the gem-difluoro group significantly modulates the electron density and reactivity of the entire molecule, the fundamental reaction pathways of the dione (B5365651) remain accessible.

The carbonyl carbons in 2,2-Difluorocyclohexane-1,3-dione (B7810504) are electrophilic centers susceptible to attack by nucleophiles. The adjacent, strongly electron-withdrawing CF2 group enhances this electrophilicity, making the carbonyls more reactive towards nucleophilic addition compared to their non-fluorinated counterparts. In its hydrate (B1144303) form, the compound exists in equilibrium with the gem-diol, which can influence reactivity.

Common nucleophilic addition reactions involve nitrogen nucleophiles, such as primary and secondary amines. For instance, condensation with primary amines can lead to the formation of enaminones or, under conditions that promote cyclization, can serve as a pathway to various nitrogen-containing heterocycles. The reaction typically begins with a nucleophilic attack of the amine on one of the carbonyl carbons, followed by dehydration.

Reaction of 2,2-Difluorocyclohexane-1,3-dione with a primary amine.Figure 1: General scheme for the reaction of 2,2-Difluorocyclohexane-1,3-dione with a primary amine to form an enaminone.

These diones are key precursors for synthesizing a variety of heterocyclic compounds. researchgate.net For example, reactions with binucleophiles like hydrazines or hydroxylamine (B1172632) can lead to the formation of fused pyrazoles and isoxazoles, respectively. The enhanced electrophilicity of the carbonyl centers facilitates these condensation reactions.

Electrophilic reactions directly at the carbonyl oxygen are less common but can occur via protonation under acidic conditions, which activates the carbonyl group towards weaker nucleophiles. byjus.com

The methylene (B1212753) groups at the C4 and C6 positions of the 2,2-Difluorocyclohexane-1,3-dione ring are flanked by a carbonyl group, making the α-protons acidic and enabling the formation of an enolate under basic conditions. This enolate is a potent nucleophile and can react with various electrophiles.

Alkylation: The α-positions can be alkylated by treating the dione with a base to form the enolate, followed by reaction with an alkyl halide. The regioselectivity of this reaction can be influenced by the reaction conditions. The use of a bulky base at low temperatures, known as kinetic control, typically leads to deprotonation and subsequent alkylation at the less sterically hindered α-position. youtube.com Conversely, using a smaller base at higher temperatures allows for equilibrium to be established, favoring the more stable, more substituted enolate (thermodynamic control).

Michael Addition: The enolate derived from 2,2-Difluorocyclohexane-1,3-dione can also act as a nucleophile in Michael (1,4-conjugate) addition reactions with α,β-unsaturated carbonyl compounds. This provides a powerful method for forming new carbon-carbon bonds.

The table below summarizes some typical reactions at the alpha-positions of 1,3-diketones, which are applicable to the fluorinated analog.

Reaction TypeElectrophileTypical ProductControlling Factors
AlkylationAlkyl Halide (R-X)α-Alkyl-β-diketoneBase, Temperature, Solvent
AcylationAcyl Chloride (RCOCl)α-Acyl-β-diketoneBase, Acylating Agent
Michael Additionα,β-Unsaturated Ketone1,5-Dicarbonyl CompoundCatalyst (Base or Acid)
HalogenationN-Halosuccinimide (NXS)α-Halo-β-diketoneSolvent, Halogenating Agent

Unique Reactivity Conferred by Geminal Difluorine Substitution

The introduction of a CF2 group at the C2 position dramatically alters the electronic properties of the cyclohexanedione ring, leading to unique reactivity patterns not observed in the non-fluorinated parent compound.

The powerful inductive effect of the two fluorine atoms significantly influences the reactivity of the two carbonyl groups. This electronic asymmetry can be exploited to achieve high regioselectivity in cyclization reactions with unsymmetrical binucleophiles. For instance, in a condensation reaction with a molecule containing two different nucleophilic sites (e.g., an amino alcohol), the more electrophilic carbonyl carbon will preferentially react with the stronger nucleophile. This electronic differentiation is a key tool for controlling the outcome of complex heterocycle syntheses. taylorandfrancis.com

The presence of fluorine can also impact the stability of intermediates in addition reactions, thereby directing the regiochemical outcome. researchgate.net In reactions where carbocationic intermediates might be formed, the destabilizing effect of the adjacent electron-withdrawing CF2 group can disfavor certain pathways, leading to high selectivity for alternative routes.

While the carbon-fluorine bond is one of the strongest single bonds in organic chemistry, recent advances in catalysis have enabled its selective activation and functionalization. acs.org For a molecule like 2,2-Difluorocyclohexane-1,3-dione, activating one of the two C-F bonds would open pathways to novel monofluorinated derivatives.

Strategies for C-F bond activation that could be applicable include:

Photoredox Catalysis: Visible-light photoredox catalysis can be used to generate radical intermediates via single-electron transfer (SET), which can facilitate the cleavage of a C-F bond, particularly in trifluoromethyl ketones. researchgate.net This approach could potentially be adapted for the reductive cleavage of a single C-F bond in the gem-difluoro moiety, followed by trapping with a hydrogen atom source or another radical acceptor.

Transition Metal Catalysis: Low-valent transition metals (e.g., Pd, Ni, Cu) can insert into a C-F bond via oxidative addition. acs.org This is a key step in many cross-coupling reactions that functionalize C-F bonds. For gem-difluoro compounds, this can lead to the formation of monofluoroalkene products through a subsequent β-fluoride elimination step. nih.gov

The table below outlines potential strategies for C-F bond functionalization.

MethodTypical Reagents/CatalystsPotential TransformationKey Intermediate
Reductive DefluorinationPhotoredox catalyst, H-atom donor>CF2 → >CHFα,α-difluoro radical
Transition Metal-Catalyzed CouplingPd(0) or Ni(0) complex, Boronic acid>CF2 → >C=CF(Aryl)β-fluoroalkylmetal complex
Lewis Acid-Assisted CleavageStrong Lewis acids (e.g., AlCl3)>CF2 → >C=F+ (fluorocation)Fluorocarbocation

The presence of the gem-difluoro group adjacent to the carbonyls can facilitate unique rearrangement and fragmentation pathways. One of the most relevant rearrangements for related structures is the Favorskii rearrangement. This reaction typically involves the base-induced rearrangement of an α-halo ketone to form a carboxylic acid derivative, often with ring contraction in cyclic systems. wikipedia.orgpurechemistry.orgadichemistry.com

While 2,2-Difluorocyclohexane-1,3-dione is not an α-halo ketone, its derivatives, such as an α-halo-α,α-difluoroketone, could potentially undergo a quasi-Favorskii rearrangement. In this mechanism, which does not require an enolizable proton, the base adds directly to the carbonyl carbon, followed by rearrangement and halide displacement. adichemistry.com The strong inductive effect of the fluorine atoms would make the migrating carbon highly electron-deficient, potentially influencing the reaction pathway and yield.

The general mechanism for a Favorskii rearrangement leading to ring contraction is shown below.

Mechanism of the Favorskii rearrangement.Figure 2: General mechanism of the Favorskii rearrangement in a cyclic α-halo ketone, proceeding through a cyclopropanone (B1606653) intermediate to yield a ring-contracted ester.

Fragmentation reactions can also be promoted by the gem-difluoro group. Under certain conditions, such as mass spectrometry or thermolysis, the high electronegativity of the fluorine atoms can stabilize negative charges on adjacent atoms, promoting cleavage of nearby carbon-carbon bonds.

Reaction Mechanism Elucidation

The reactivity of 2,2-difluorocyclohexane-1,3-dione hydrate is characterized by the pronounced electrophilicity of its carbonyl carbons, a feature significantly enhanced by the electron-withdrawing nature of the gem-difluoro group at the C2 position. This inherent reactivity governs its interactions with nucleophiles, leading to a variety of important chemical transformations. Mechanistic investigations into these reactions, often drawing parallels from studies on analogous fluorinated β-dicarbonyl compounds, have provided valuable insights into the underlying pathways.

The presence of the hydrate form, where a water molecule is associated with one of the carbonyl groups, can also influence the initial stages of the reaction, potentially affecting the rate and selectivity of nucleophilic attack.

General Mechanistic Considerations

The reaction of this compound with dinucleophiles, such as hydrazines and other bis-nucleophilic reagents, typically proceeds through a cyclocondensation pathway. The general mechanism can be outlined in the following steps:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nucleophilic centers of the reagent on one of the carbonyl carbons of the dione. The gem-difluoro group strongly activates the carbonyls towards this initial attack.

Formation of a Hemiaminal Intermediate: This initial attack leads to the formation of a tetrahedral hemiaminal intermediate.

Dehydration and Imine/Enamine Formation: The hemiaminal intermediate is often unstable and undergoes dehydration to form a more stable imine or enamine intermediate.

Intramolecular Cyclization: The second nucleophilic center of the reagent then attacks the remaining carbonyl group in an intramolecular fashion, leading to the formation of a cyclic intermediate.

Final Dehydration/Aromatization: Subsequent dehydration and/or other rearrangement steps lead to the final, stable heterocyclic product.

Reaction with Hydrazines: Pyrazole (B372694) Formation

A prominent example of the reactivity of this compound is its reaction with hydrazines to form fluorinated pyrazole derivatives. This transformation is a classic example of the Knorr pyrazole synthesis.

The proposed mechanism for the reaction with a substituted hydrazine (B178648) (e.g., phenylhydrazine) is as follows:

Step 1: Initial Nucleophilic Attack: The more nucleophilic nitrogen atom of the hydrazine attacks one of the carbonyl carbons of the dione, leading to the formation of a hemiaminal intermediate.

Step 2: Dehydration to Form Hydrazone: The hemiaminal intermediate loses a molecule of water to form a hydrazone intermediate.

Step 3: Tautomerization: The hydrazone can exist in equilibrium with its enamine tautomer.

Step 4: Intramolecular Cyclization: The terminal nitrogen atom of the hydrazine moiety then attacks the second carbonyl group in an intramolecular cyclization step, forming a five-membered ring intermediate.

Step 5: Dehydration and Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.

The regioselectivity of this reaction, particularly with unsymmetrical hydrazines, is a subject of interest. The electronic effects of the gem-difluoro group and any substituents on the hydrazine play a crucial role in determining which nitrogen atom initiates the attack and the final orientation of the substituent on the pyrazole ring.

Semi-empirical calculations on related fluorinated β-diketones suggest that the dehydration of intermediate dihydroxypyrazolidines can be the kinetically controlled step that determines the final isomeric ratio of the pyrazole products. researchgate.net

Mechanistic Nuances and Unprecedented Pathways

It is important to note that the reaction mechanisms involving fluorinated dicarbonyl compounds can exhibit significant subtleties and are highly dependent on the specific substrate and reaction conditions. For instance, studies on the reaction of α-cyano-α,α-difluoroketones with hydrazine have revealed unprecedented mechanistic pathways leading to 3-unsubstituted 4-fluoropyrazoles, underscoring the unique reactivity imparted by the fluorine atoms. nih.gov The isolation of intermediate hydrazine adducts in such studies provides crucial evidence for the proposed mechanistic rationale. nih.gov

While detailed computational studies, such as Density Functional Theory (DFT) calculations, specifically for this compound are not extensively documented in the literature, the general principles derived from related systems provide a solid foundation for understanding its reactivity profile. The interplay of the electron-withdrawing gem-difluoro group, the hydrated nature of the dione, and the nucleophilicity of the reacting partner are all critical factors in elucidating the precise reaction mechanisms.

Interactive Data Table: Key Intermediates in the Reaction with Hydrazine

IntermediateStructureKey Features
HemiaminalC(OH)(NHNHR)-Tetrahedral carbon, transient species
HydrazoneC=N-NHRC=N double bond, can tautomerize
EnamineC=C-NH-NHRC=C double bond, nucleophilic
Cyclic Intermediate5-membered ringPrecursor to the final pyrazole

Synthetic Utility and Future Directions in Chemical Synthesis

Role as a Key Intermediate in Organic Synthesis

The utility of 2,2-Difluorocyclohexane-1,3-dione (B7810504) hydrate (B1144303) as a key intermediate stems from the reactivity of its dicarbonyl system. Like its non-fluorinated counterparts, it serves as a versatile precursor for a wide array of heterocyclic compounds through condensation reactions with various nucleophiles. researchgate.net The presence of the electron-withdrawing difluoromethyl group enhances the electrophilicity of the carbonyl carbons, influencing the reactivity and outcome of these transformations.

Research on analogous 2-substituted cyclohexane-1,3-diones demonstrates their role in synthesizing complex heterocyclic systems. For instance, 2-perfluoroalkanoylcyclohexane-1,3-diones are highly reactive compounds that serve as building blocks for a large series of perfluoroalkyl-containing heterocycles. researchgate.net They readily react with N,N-dinucleophiles such as phenylhydrazine (B124118) or o-phenylenediamine (B120857) to yield fluorinated indazolones and benzodiazepinones, respectively. researchgate.net This reactivity profile suggests that 2,2-Difluorocyclohexane-1,3-dione hydrate can act as a C6 synthon in similar multicomponent reactions, enabling the construction of fused and spirocyclic ring systems that are of significant interest in medicinal chemistry. nih.govnih.gov

The general reaction pathway involves the initial condensation of a nucleophile with one of the ketone groups, followed by cyclization and dehydration to form the heterocyclic ring. The stability of the gem-difluoro group under these conditions makes it a reliable component for introducing fluorine into the final molecular target.

Potential for Building Diverse Molecular Architectures

The structural framework of this compound is a potent tool for generating molecular diversity. The strategic placement of the difluoromethylene (CF2) group is particularly valuable, as this moiety is an isostere of an ether oxygen or a carbonyl group and can act as a stable, non-hydrolyzable mimic in bioactive molecules. beilstein-journals.org Its use as a building block allows for the systematic introduction of this key structural unit into larger, more complex scaffolds.

The versatility of the cyclohexane-1,3-dione core is well-established for creating a variety of molecular architectures, including:

Fused Heterocycles: Condensation reactions with dinucleophiles can lead to the formation of fluorinated quinolines, quinoxalinones, and benzodiazepines. researchgate.netresearchgate.net These scaffolds are prevalent in numerous pharmaceutical agents.

Spirocyclic Compounds: Intramolecular cyclization reactions starting from derivatives of cyclohexane-1,3-dione can yield complex spiro-heterocycles, such as spiro-1,3-oxazines and thiazines. rsc.orgresearchgate.net The synthesis of such three-dimensional structures is a growing area of interest in drug discovery for exploring new chemical space.

Biologically Active Scaffolds: The cyclohexane-1,3-dione motif itself is found in various natural products and is a precursor to compounds with a wide range of biological activities, including anticancer properties. researchgate.netnih.gov By using the 2,2-difluoro derivative, chemists can create novel analogs of these compounds with potentially enhanced pharmacological profiles.

The incorporation of the gem-difluoro group not only modifies the electronic properties of the molecule but also influences its conformation and lipophilicity, which are critical parameters for drug design. tandfonline.comnih.gov

Research Frontiers and Emerging Methodologies

The synthesis and application of fluorinated building blocks is a dynamic field of research. youtube.comtandfonline.com A significant challenge has been the efficient and selective synthesis of gem-difluorinated compounds. While monofluorination of 1,3-dicarbonyl compounds is often rapid, the subsequent introduction of the second fluorine atom can be slow and require harsh conditions. nih.gov

A notable emerging methodology addresses this challenge directly. Recent research has demonstrated a simple and effective batch process for the difluorination of 1,3-diketones using elemental fluorine (F₂) gas in the presence of quinuclidine (B89598) as a mediating agent. beilstein-journals.orgnih.govnih.gov

Key Features of the Quinuclidine-Mediated Difluorination:

Feature Description
Reagents Elemental fluorine (F₂) and quinuclidine.
Mechanism Quinuclidine reacts in situ with fluorine to generate a fluoride (B91410) ion and an electrophilic N-F fluorinating agent. The fluoride ion facilitates the rate-limiting enolization of the 2-fluoro-1,3-dicarbonyl intermediate, which is then rapidly fluorinated by the N-F species. beilstein-journals.orgnih.gov
Advantages Offers a potentially valuable and inexpensive route for the scale-up synthesis of 2,2-difluoro-1,3-dicarbonyl compounds. beilstein-journals.orgnih.gov

| Applicability | The method is effective for both 1,3-diketones and 1,3-ketoesters. worktribe.comresearchgate.net |

This advancement represents a significant step forward, providing a more accessible route to compounds like this compound. Future research will likely focus on expanding the scope of this methodology and exploring new catalytic systems for C-F bond formation. cas.cn Furthermore, the development of novel multicomponent reactions that utilize fluorinated building blocks to rapidly assemble complex and diverse molecular libraries remains a key frontier in organic synthesis and drug discovery. nih.gov The continued exploration of halofluorination and other electrophilic fluorination techniques will also contribute to the availability of new and valuable fluorinated synthons for chemical synthesis. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2-Difluorocyclohexane-1,3-dione hydrate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of fluorinated cyclohexane-diones typically involves reacting fluorinated aromatic amines (e.g., 2,4-difluoroaniline) with cyclohexane-1,3-dione under catalytic conditions. Key parameters include:

  • Catalyst : Piperidine or sodium acetate (for alkylation or condensation reactions).
  • Temperature : Reflux in ethanol (70–80°C) for 6–12 hours.
  • Purification : Crystallization from ethanol/water mixtures to isolate the hydrate form.
  • Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 for amine:dione) improves yields to ~65–75% .

Q. How can researchers confirm the structural integrity and hydration state of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves the crystal structure, confirming fluorine substitution and hydrogen bonding in the hydrate .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR distinguishes fluorinated positions, while 1H^{1}\text{H} NMR identifies hydroxyl protons in the hydrate.
  • Mass Spectrometry (EI-MS) : Fragmentation patterns (e.g., loss of H2_2O at m/z 18) validate the hydrate structure .
  • Thermogravimetric Analysis (TGA) : Measures mass loss upon dehydration (typically 5–10% for monohydrates) .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Methodological Answer :

  • Hydration Stability : Store under inert gas (N2_2/Ar) at 2–8°C to prevent deliquescence or dehydration .
  • Light Sensitivity : Fluorinated diones degrade under UV light; use amber vials for long-term storage.
  • pH Sensitivity : Avoid aqueous solutions at extremes (pH < 3 or > 10) to prevent hydrolysis of the dione ring .

Advanced Research Questions

Q. How does fluorination at the 2,2-position alter the compound’s reactivity compared to non-fluorinated analogs?

  • Methodological Answer :

  • Electronic Effects : Fluorine’s electronegativity increases the electrophilicity of the dione carbonyl groups, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions). Computational studies (DFT/B3LYP) show a 15–20% increase in carbonyl polarization .
  • Steric Effects : 2,2-Difluorination reduces steric hindrance compared to bulkier substituents (e.g., Cl or Br), improving regioselectivity in cross-coupling reactions .
  • Hydrate Stability : Fluorine’s hydrogen-bonding capacity stabilizes the hydrate form, as shown by crystallographic data .

Q. What in vitro models are suitable for evaluating its biological activity, and how are contradictions in data resolved?

  • Methodological Answer :

  • Antiproliferative Assays : Use MDAMB-231 (breast carcinoma) or SKHep-1 (hepatoma) cell lines with MTT assays. IC50_{50} values < 50 µM indicate potency; discrepancies may arise from hydrate decomposition in DMSO—validate via HPLC .
  • Anthelmintic Studies : Test against Enterobius vermicularis or Fasciola hepatica using motility inhibition assays. Normalize results to piperazine hydrate controls to account for solvent effects .
  • Data Reconciliation : Cross-validate conflicting results (e.g., cytotoxicity vs. efficacy) using orthogonal assays (e.g., apoptosis markers vs. ATP depletion) .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with protein targets (e.g., Factor Xa for anticoagulant studies). Fluorine’s van der Waals radius (1.47 Å) improves fit in hydrophobic pockets .
  • MD Simulations : GROMACS simulations (100 ns) assess hydrate stability in aqueous environments.
  • QSAR Models : Correlate ClogP values (experimental vs. calculated) with membrane permeability; fluorination typically reduces ClogP by 0.5–1.0 units, enhancing solubility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluorocyclohexane-1,3-dione hydrate
Reactant of Route 2
2,2-Difluorocyclohexane-1,3-dione hydrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.